molecular formula C15H26BN3O4S B8783003 1-(methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

1-(methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Cat. No.: B8783003
M. Wt: 355.3 g/mol
InChI Key: GTYHHGVUSPCRCL-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine is a useful research compound. Its molecular formula is C15H26BN3O4S and its molecular weight is 355.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H26BN3O4S

Molecular Weight

355.3 g/mol

IUPAC Name

1-methylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine

InChI

InChI=1S/C15H26BN3O4S/c1-14(2)15(3,4)23-16(22-14)12-10-17-19(11-12)13-6-8-18(9-7-13)24(5,20)21/h10-11,13H,6-9H2,1-5H3

InChI Key

GTYHHGVUSPCRCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine hydrochloride (315 mg, 1.0 mmol) and triethylamine (303 mg, 3.0 mmol) in DCM (15 mL) was added methanesulfonyl chloride (230 mg, 2.0 mmol) dropwise, the mixture was stirred at room temperature for 1 hour. Then the mixture was extracted with EA, wash with brine, dried and purified by flash column chromatography, eluting with EA/MeOH, to give product as light yellow solid. MS (m/z): 356 (M+H)+.
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine hydrochloride (200 mg, 0.64 mmol) in DCM (4 mL) was cooled to 0° C. and treated with DIPEA (280 μL, 1.6 mmol). Methanesulfonyl chloride (74 μL, 0.96 mmol) was added dropwise slowly and the mixture was stirred at RT for 18 hours. The mixture was concentrated in vacuo, taken up in MeOH and purified by MDP to afford 100 mg (40%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 1.34 (s, 12H) 2.05-2.22 (m, 2H) 2.22-2.34 (m, 2H) 2.81-2.90 (m, 4H) 2.90-3.04 (m, 3H) 3.86-4.03 (m, 2H) 4.26-4.43 (m, 1H) 7.77 (s, 1H) 7.81-7.90 (m, 1H).
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
280 μL
Type
reactant
Reaction Step Two
Quantity
74 μL
Type
reactant
Reaction Step Three
Yield
40%

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